N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C16H11Cl3N2S |
|---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11Cl3N2S/c17-11-2-4-12(5-3-11)21-16-20-9-13(22-16)7-10-1-6-14(18)15(19)8-10/h1-6,8-9H,7H2,(H,20,21) |
InChI Key |
WRXKYCNKFRDFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-chlorophenylthiourea can react with 3,4-dichlorobenzyl bromide under basic conditions to form the thiazole ring.
Substitution Reactions: The introduction of the 4-chlorophenyl and 3,4-dichlorobenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the chlorinated aromatic rings.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine typically involves multi-step reactions that include thiazole ring formation and substitution reactions. The compound can be synthesized through the condensation of appropriate thiazole derivatives with substituted phenyl groups. For instance, a study detailed the synthesis of related thiazole derivatives by reacting 4-(4-chlorophenyl)-3-thiosemicarbazide with various aldehydes, leading to the formation of thiazolidine derivatives, which are precursors for similar compounds .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For example, derivatives containing similar thiazole structures have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated extensively. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF7 cell line). Compounds with similar structures have demonstrated cytotoxic effects through mechanisms such as inducing apoptosis and disrupting cell cycle progression . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Anticancer Mechanism : It is hypothesized that the compound may act by inhibiting enzymes involved in cancer cell proliferation or by modulating signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Influence :
- The target compound features a 3,4-dichlorobenzyl group, which increases steric bulk and electron-withdrawing effects compared to the 4-methyl group in . This may enhance interactions with hydrophobic enzyme pockets.
- 5-(4-Cl-2-FBz)-1,3-thiazol-2-amine substitutes chlorine with fluorine at the benzyl group. Fluorine’s smaller size and higher electronegativity could alter binding specificity and metabolic stability.
Core Heterocycle Differences :
- Thiadiazole derivatives (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom in the ring, which increases electron deficiency compared to thiazoles. This may reduce bioavailability but improve target affinity in certain cases .
Biological Activity
N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a dichlorobenzyl group and a chlorophenyl moiety. The structural uniqueness may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole-based compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
- Mechanisms of Action : The cytotoxic effects are attributed to the induction of apoptotic cell death. In vivo studies using tumor-bearing mice models have shown that these compounds can effectively target cancer cells .
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | MCF-7 | 5.36 |
| 4e | HepG2 | 10.10 |
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties:
- Inhibition Studies : Research indicates that certain thiazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and other pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives:
- Substitution Effects : Variations in substitution patterns on the benzyl and thiazole moieties significantly influence the potency and selectivity against cancer cells and bacteria. For example, the introduction of different halogen groups or alkyl chains has been shown to enhance cytotoxicity .
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Chlorine | Increased potency against cancer cells |
| Alkyl Groups | Enhanced antimicrobial activity |
Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that treatment with thiazole derivatives resulted in significant tumor regression, indicating their potential as anticancer agents .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between thiazole derivatives and target enzymes involved in cancer progression, providing insights into their mechanisms of action .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1,3-thiazol-2-amine?
- Methodology : The compound can be synthesized via cyclization reactions involving precursors like 4-chloroaniline and substituted benzyl halides. A common approach involves the Hantzsch thiazole synthesis, where thiourea derivatives react with α-haloketones under basic conditions. For example, reacting 3,4-dichlorobenzyl bromide with N-(4-chlorophenyl)thiourea in the presence of K₂CO₃ in DMF at 80–100°C yields the thiazole core . Optimization of reaction time and solvent polarity (e.g., DMF vs. ethanol) can improve yields.
Q. How is the compound characterized post-synthesis?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 397.97 for C₁₆H₁₀Cl₃N₂S) .
- X-ray Crystallography : Resolves bond angles (e.g., thiazole ring planarity, dihedral angles between chlorophenyl and dichlorobenzyl groups) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodology : Ethanol/water (2:1 v/v) or DMSO/water mixtures are effective. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray studies. Solubility tests in polar aprotic solvents (e.g., DMF, DMSO) guide solvent selection .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodology :
-
SAR Studies : Compare analogs with substituent variations (Table 1). For example, replacing 3,4-dichlorobenzyl with 4-fluorobenzyl reduces antifungal activity by 60%, highlighting the role of chlorine in target binding .
-
Biological Assays : Test derivatives against enzyme targets (e.g., CYP450 inhibition assays) to quantify potency shifts .
Table 1 : Bioactivity of Structural Analogs
Substituent on Benzyl Group IC₅₀ (μM) vs. Fungal CYP51 3,4-Dichloro 0.45 ± 0.02 4-Fluoro 1.12 ± 0.15 2-Nitro 2.89 ± 0.30 Data adapted from
Q. What computational methods predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51. The dichlorobenzyl group forms hydrophobic contacts with Leu321 and His310, while the thiazole nitrogen hydrogen-bonds to Arg96 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-CYP51 complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms?
- Methodology : X-ray diffraction (120 K, Mo-Kα radiation) confirms the thiazole’s keto-enol tautomerism. Electron density maps show no enol form, ruling out intramolecular H-bonding between N-H and S atoms in this compound .
Q. What strategies mitigate aggregation-induced solubility issues in biological assays?
- Methodology :
- Co-solvents : Use 5% DMSO in PBS to maintain solubility without denaturing proteins.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150 nm diameter) to enhance bioavailability, achieving 85% release over 72 hours .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its inhibition of human vs. fungal kinases?
- Resolution : Species-specific kinase active-site residues (e.g., fungal CYP51 has a smaller binding pocket due to Val138 vs. human Leu132) explain selectivity. Cross-reactivity assays using recombinant enzymes validate this .
Methodological Best Practices
- Synthesis : Optimize reaction pH (8–9) to avoid byproducts like thiourea dimers .
- Crystallography : Collect high-resolution data (θmax > 25°) to resolve disorder in chlorophenyl groups .
- Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) to calibrate activity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
